![molecular formula C17H21N3O2S B2834832 (2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine CAS No. 941973-66-6](/img/structure/B2834832.png)
(2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine is a complex organic compound with a molecular formula of C17H21N3O2S and a molecular weight of 331.43
Preparation Methods
The synthesis of (2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine involves multiple steps, typically starting with the preparation of the benzodioxole and pyridazine intermediates. The reaction conditions often include the use of solvents like ethanol and reagents such as aryl isocyanates and isothiocyanates . Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives. Common reagents and conditions used in these reactions include anhydrous solvents, catalysts like palladium, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyridazine rings may play a role in binding to these targets, leading to modulation of biological pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include:
2-(1,3-Benzodioxol-5-yl)ethanamine: Shares the benzodioxole ring but lacks the pyridazine and sulfanyl-N,N-diethylethanamine moieties.
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1]: Contains similar structural elements but differs in the overall molecular structure. The uniqueness of (2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine lies in its combination of these distinct moieties, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-20(4-2)9-10-23-17-8-6-14(18-19-17)13-5-7-15-16(11-13)22-12-21-15/h5-8,11H,3-4,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLKOTFLFMFHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NN=C(C=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
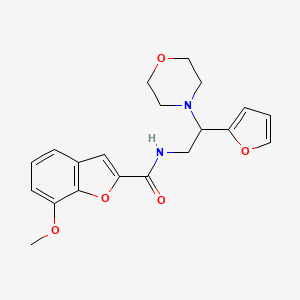
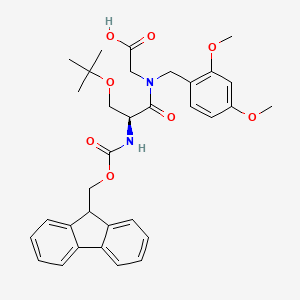
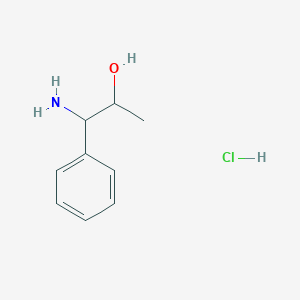
![1-(5-(2-hydroxyphenyl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2834756.png)
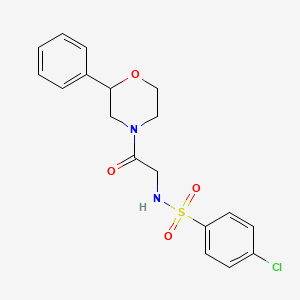
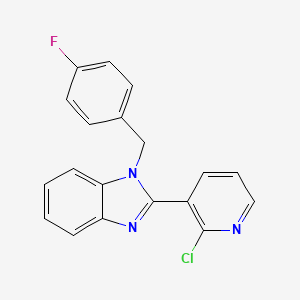
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2834760.png)

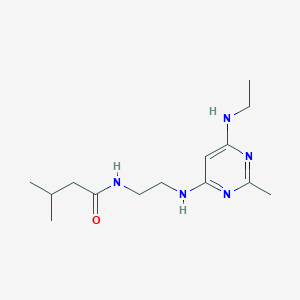
![3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2834765.png)
![1-(10,13-Dimethyl-3-oxoperhydrocyclopenta[a]phenanthren-17-yl)ethyl acetate](/img/structure/B2834768.png)
![methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2834769.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide](/img/structure/B2834770.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide](/img/structure/B2834772.png)
